3-硝基氧杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

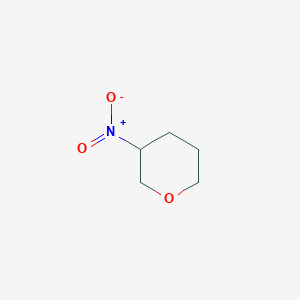

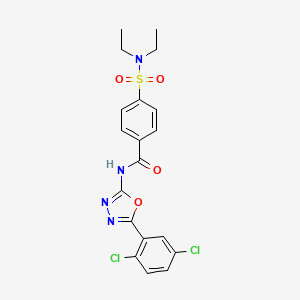

3-Nitrooxane is a chemical compound with the CAS Number: 1513588-78-7 . It has a molecular weight of 131.13 and is stored at a temperature of 4°C . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of 3-Nitrooxane is represented by the Inchi Code: 1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure .

Physical And Chemical Properties Analysis

3-Nitrooxane has a molecular weight of 131.13 . It is stored at a temperature of 4°C and is a liquid in its physical form . More detailed physical and chemical properties would require specific experimental measurements .

科学研究应用

硝基芳烃的化学选择性氢化:

- FeOx负载的铂催化剂对取代硝基芳烃(如3-硝基苯乙烯)的氢化表现出高的活性和选择性,可有效生产胺 (Wei 等,2014).

磁共振成像和氧化还原敏感对比剂:

- 用作MRI对比剂的氮氧化自由基可以评估肿瘤的细胞内氧化还原状态。氮氧化物(如Tempol和3CP)的还原速率可以指示组织的氧化还原状态 (Hyodo 等,2006).

分子极化性研究:

- 对4-硝基苯胺和3,5-二硝基苯胺的研究提供了对这些化合物二阶极化率张量的见解,这对于设计非线性光学材料具有重要意义 (Wortmann 等,1993).

分子电子器件:

- 含有硝胺氧化还原中心的分子表现出显着的开-关比和负微分电阻,表明在电子器件中具有潜在应用 (Chen 等,1999).

3-硝基酪氨酸的高压液相色谱法:

- 一种使用具有双模式电化学检测器的高压液相色谱法来测定生物样品中3-硝基酪氨酸水平的方法 (Sodum 等,2000).

水溶液中的氮氧基及其阴离子:

- 研究水溶液中氮氧基(HNO)及其阴离子(NO−)对氧气和一氧化氮的热力学性质和反应性 (Shafirovich 和Lymar,2002).

使用氮氧化物通过MRI绘制肿瘤氧化还原状态图:

- 氮氧化自由基,如3-氨基甲酰基-PROXYL(3CP),用于MRI非侵入性测定组织氧化还原状态 (Matsumoto 等,2006).

硝基芳香族化合物的生物降解:

- 能够转化或生物降解硝基芳香族化合物的微生物系统。厌氧菌和真菌已显示出生物降解这些化合物的潜力 (Spain,2013).

硝基芳烃的选择性加氢:

- 用MoOx改性Ru/SiO2可以提高在温和条件下硝基芳烃加氢为氨基芳烃的活性和选择性 (Tamura 等,2017).

作用机制

Target of Action

The primary target of 3-Nitrooxane is the mitochondrial complex II (succinate dehydrogenase) . This enzyme plays a crucial role in the tricarboxylic acid cycle, which is essential for energy production in cells .

Mode of Action

3-Nitrooxane acts by impairing the activity of succinate dehydrogenase, leading to a reduction in ATP synthesis . This interaction results in an excessive production of free radicals . The compound’s action on its target leads to significant changes in cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .

Biochemical Pathways

The primary biochemical pathway affected by 3-Nitrooxane is the tricarboxylic acid cycle . By inhibiting succinate dehydrogenase, 3-Nitrooxane disrupts this cycle, leading to a decrease in ATP synthesis . This disruption can lead to a variety of downstream effects, including the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum .

Pharmacokinetics

It is known that the compound can irreversibly inhibit mitochondrial complex ii activity and interrupt oxidative phosphorylation . This inhibition leads to a decrease in ATP synthesis, ultimately affecting the bioavailability of the compound .

Result of Action

The action of 3-Nitrooxane leads to a variety of molecular and cellular effects. Most notably, it results in the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This degeneration is characterized by motor impairments, a key clinical manifestation of diseases like Huntington’s disease .

属性

IUPAC Name |

3-nitrooxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOPMSWJGGRPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2844894.png)

![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)

![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)

![4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2844905.png)

![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)